molecular formula C21H20N2O3S2 B2977264 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 942009-20-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2977264
CAS No.: 942009-20-3
M. Wt: 412.52
InChI Key: MOCAXXLYTDFFRT-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic small-molecule compound characterized by a fused naphtho-thiazole core linked to a phenylacetamide group bearing an ethylsulfonyl substituent at the para position.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCAXXLYTDFFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.46 g/mol
  • CAS Number : 557782-81-7

The compound features a thiazole moiety, which is often associated with various biological activities such as antimicrobial and anticancer effects.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Thiazole Derivatives

A study analyzed a series of thiazole analogs for their anticancer activity against human colon cancer cell lines (HCT116) and lung cancer cell lines (H460). The results indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity, with IC50 values ranging from 3.29 μg/mL to 10 μg/mL .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundE. coli15
Similar Thiazole DerivativeS. aureus18
Another Thiazole CompoundC. albicans20

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Compounds containing thiazole rings often act as enzyme inhibitors, disrupting metabolic pathways in target cells.
  • Induction of Apoptosis : By activating caspases and other apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances the biological activity of thiazole derivatives. For example, modifications at the ortho and para positions significantly affect potency against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide- and thiazole/thiadiazole-containing derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and available research findings:

Structural Analogues with Modified Phenyl Substituents

Compound Name Substituent on Phenyl Group Core Structure Molecular Formula CAS Number Key Differences/Notes
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide 4-methoxy-3-methyl Dihydronaphthothiazole C₂₃H₂₂N₂O₂S Not provided Reduced polarity due to methoxy/methyl groups; likely higher logP vs. ethylsulfonyl
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 3,4-dimethoxy Dihydronaphthothiazole C₂₁H₂₀N₂O₃S 557782-81-7 Enhanced electron-donating effects from dimethoxy groups; may alter binding affinity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide 4-(isopropylsulfonyl) Dihydronaphthothiazole C₂₂H₂₂N₂O₃S₂ 955797-84-9 Bulkier sulfonyl group reduces solubility but may improve target selectivity

Analogues with Varied Heterocyclic Cores

Compound Name Core Structure Key Functional Groups Molecular Formula CAS Number Notes
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide 1,3,4-Thiadiazole Sulfamoyl, ethyl, acetamide C₁₂H₁₄N₄O₃S₂ 1037-51-0 Lacks fused aromatic system; sulfamoyl group may enhance solubility vs. sulfonyl
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid 1,3,4-Thiadiazole Sulfonic acid, acetamide C₄H₅N₃O₃S₂ Not provided Higher polarity due to sulfonic acid; likely used as an intermediate in synthesis

Physicochemical and Pharmacological Trends

  • Polarity and Solubility : The ethylsulfonyl group in the target compound provides moderate polarity, balancing the hydrophobic naphthothiazole core. Analogues with methoxy substituents (e.g., 557782-81-7) exhibit lower aqueous solubility due to reduced polarity .
  • Steric Effects : The isopropylsulfonyl variant (955797-84-9) introduces steric hindrance, which may limit membrane permeability but enhance target specificity .
  • Electron-Donating vs.

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